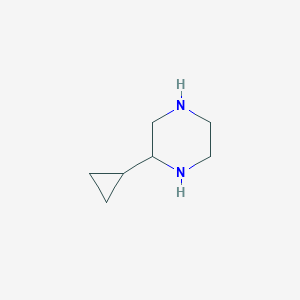

2-Cyclopropylpiperazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2/c1-2-6(1)7-5-8-3-4-9-7/h6-9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXGUFQFMTFDRMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CNCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30599659 | |

| Record name | 2-Cyclopropylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111759-96-7 | |

| Record name | 2-Cyclopropylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 2-Cyclopropylpiperazine Core Structures

The synthesis of the this compound core can be achieved through various methodologies, ranging from multistep sequences that build the heterocyclic ring to stereoselective approaches that yield specific enantiomers.

The formation of the 2-substituted piperazine (B1678402) ring is often accomplished through multistep reaction sequences starting from readily available precursors. A common and effective strategy involves using α-amino acids as chiral starting materials. rsc.org This approach allows for the construction of enantiomerically pure 2-substituted piperazines in a few key steps. rsc.org One such key transformation is the aza-Michael addition between a chiral 1,2-diamine, derived from an amino acid, and a suitable Michael acceptor. rsc.org

Alternative methods for forming the piperazine core include:

Visible-light-promoted reactions : A decarboxylative annulation between a glycine-based diamine and various aldehydes can produce 2-substituted piperazines under mild conditions. organic-chemistry.org

Palladium-catalyzed cyclization : This method can create highly substituted piperazines by coupling a propargyl unit with a diamine component, offering high regio- and stereochemical control. organic-chemistry.org

Multicomponent reactions : The Ugi reaction, followed by an intramolecular SN2 cyclization, provides a versatile de novo synthesis of the piperazine ring, allowing for substitution at multiple positions. acs.org This two-step procedure is robust and tolerant of air and moisture. acs.org

Table 1: Selected Multistep Synthetic Routes for 2-Substituted Piperazine Cores

| Synthetic Strategy | Key Steps | Starting Materials | Advantages |

|---|

Stereoselective Synthesis Approaches to Chiral this compound

Achieving stereocontrol at the C2 position is crucial, as the chirality of substituted piperazines often dictates their biological activity. benjamin-bouvier.fr Several methods have been developed to produce chiral 2-substituted piperazines, including this compound, with high enantiomeric purity.

Asymmetric Hydrogenation : A facile method for synthesizing chiral piperazines involves the Iridium-catalyzed asymmetric hydrogenation of pyrazines that have been activated by alkyl halides. acs.org This technique can yield a variety of chiral piperazines with high enantiomeric excess (up to 96% ee). acs.org Another approach uses palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols to create chiral piperazin-2-ones, which can then be reduced to the corresponding chiral piperazines without losing optical purity. dicp.ac.cn

Synthesis from Chiral Precursors : As mentioned previously, starting from optically pure amino acids is a reliable way to generate chiral 1,2-diamine intermediates, which then undergo annulation to form the desired enantiopure piperazine structure. rsc.orgnih.gov

Asymmetric Lithiation : Direct functionalization of the piperazine ring can be achieved via asymmetric lithiation. This method uses reagents like s-butyllithium in combination with a chiral ligand such as (-)-sparteine (B7772259) to deprotonate the α-carbon, which can then be trapped by an electrophile. mdpi.comresearchgate.net The enantioselectivity of this process can be influenced by the distal N-substituent and the nature of the electrophile. researchgate.net

The incorporation of a cyclopropyl (B3062369) group can be accomplished either by building the piperazine ring from a cyclopropyl-containing starting material or by forming the cyclopropyl ring on a pre-existing piperazine precursor. The cyclopropyl ring is a valuable substituent in drug design, known to enhance metabolic stability and restrict conformational flexibility. researchgate.netnih.gov

A prevalent strategy involves utilizing a starting material that already contains the cyclopropyl moiety, such as a cyclopropyl-substituted amino acid or diamine, and then constructing the piperazine ring around it using the methods described in section 2.1.1. rsc.orgnih.gov Alternatively, a well-established method for forming cyclopropyl rings is the Simmons-Smith reaction, which could be applied to a piperazine precursor containing a carbon-carbon double bond at the appropriate position. researchgate.net

Derivatization Strategies for this compound

The two nitrogen atoms of the this compound ring offer convenient handles for further functionalization. These derivatization reactions are essential for modulating the compound's physicochemical properties and for exploring structure-activity relationships.

The secondary amine functionalities of the piperazine ring are readily derivatized through N-alkylation and N-arylation.

N-Alkylation : This can be achieved through several methods, including reductive amination with an aldehyde or ketone, or by direct alkylation using an alkyl halide. nih.govmdpi.com For monosubstitution, it is often necessary to use a protecting group, such as a tert-butyloxycarbonyl (Boc) group, on one of the nitrogen atoms to prevent disubstitution. mdpi.com The protecting group is subsequently removed to yield the mono-alkylated product. nih.govmdpi.com

N-Arylation : The introduction of aryl groups onto the piperazine nitrogen is commonly accomplished using transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a powerful tool for coupling piperazines with aryl halides or pseudohalides. nih.govrsc.org Nickel-catalyzed N-arylation has also been developed as an effective method, particularly for challenging substrates like cyclopropylamine. researchgate.net These reactions tolerate a wide range of functional groups. nih.gov

Table 2: Common N-Derivatization Reactions for Piperazine Scaffolds

| Reaction Type | Reagents | Catalyst/Conditions | Description |

|---|---|---|---|

| N-Alkylation | Alkyl halide | Base (e.g., K2CO3), DMF | Direct substitution of a halide by the piperazine nitrogen. fabad.org.tr |

| Reductive Amination | Aldehyde or Ketone | Reducing agent (e.g., NaBH(OAc)3) | Forms an iminium intermediate followed by reduction to the N-alkyl product. nih.gov |

| N-Arylation (Buchwald-Hartwig) | Aryl halide/triflate | Palladium catalyst, Ligand, Base | Forms a C-N bond between the piperazine nitrogen and an aryl group. nih.gov |

| N-Arylation (Suzuki Coupling) | Aryl boronic acid | Palladium catalyst, Base | A versatile cross-coupling reaction to form C-N bonds. mdpi.com |

Acylation and Sulfonylation of Piperazine Nitrogens

Acyl and sulfonyl groups can be introduced onto the piperazine nitrogens to form amides and sulfonamides, respectively. These functional groups can act as hydrogen bond acceptors and significantly alter the electronic properties of the molecule.

Acylation : Piperazine nitrogens react readily with acylating agents such as acyl chlorides or carboxylic anhydrides in the presence of a base to yield the corresponding N-acylpiperazines. researchgate.net Coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to facilitate amide bond formation directly from a carboxylic acid. mdpi.com

Sulfonylation : The reaction of a piperazine with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base like triethylamine (B128534) or pyridine (B92270) affords the N-sulfonylated product. mdpi.com Sulfonyl hydrazides have also been developed as effective sulfonylation agents under metal-free conditions. rsc.orgnih.gov

Introduction of Nitrile and Carbonyl Functional Groups

The introduction of nitrile and carbonyl moieties to the this compound scaffold is a key step in the synthesis of diverse derivatives. These functional groups serve as versatile handles for further chemical transformations.

The nitrile group is typically introduced via nucleophilic substitution, where this compound acts as the nucleophile. A common method involves the N-alkylation using haloacetonitriles, such as bromoacetonitrile (B46782) or chloroacetonitrile. The reaction proceeds by the attack of one of the piperazine nitrogen atoms on the electrophilic carbon of the haloacetonitrile, displacing the halide and forming a new carbon-nitrogen bond. This method is efficient for producing N-cyanomethyl derivatives of this compound.

Carbonyl groups can be incorporated through N-acylation reactions with various acylating agents. magtech.com.cn Carboxylic acids, activated in situ, or their more reactive derivatives like acid chlorides and anhydrides, readily react with the secondary amine of this compound to form amide linkages. magtech.com.cn For instance, the reaction with an acyl chloride in the presence of a base to neutralize the HCl byproduct is a standard procedure. This approach allows for the introduction of a wide array of acyl groups, ranging from simple alkyl and aryl to more complex structures, thereby creating a library of amide derivatives. nih.gov A patent has described the preparation of 2-piperazine carboxylic acid amides, which involves the introduction of a carbonyl functionality as part of an amide bond. google.com

| Functional Group | Methodology | Reagent Example | Product Type |

|---|---|---|---|

| Nitrile | N-Alkylation | Bromoacetonitrile | N-(Cyanomethyl)-2-cyclopropylpiperazine |

| Carbonyl (Amide) | N-Acylation | Acetyl Chloride | N-Acetyl-2-cyclopropylpiperazine |

| Carbonyl (Amide) | N-Acylation | Benzoic Acid with coupling agent | N-Benzoyl-2-cyclopropylpiperazine |

Synthesis of Heterocyclic Conjugates

The synthesis of molecules that conjugate the this compound core with other heterocyclic systems is a significant area of research, aiming to combine the properties of different pharmacophores. mdpi.com These conjugates are typically synthesized through coupling reactions where the piperazine nitrogen acts as a nucleophile, attacking an electrophilic center on the target heterocycle.

One common strategy is the nucleophilic substitution of a halogen on an electron-deficient heterocyclic ring. mdpi.com For example, reacting this compound with a chloro- or bromo-substituted pyrimidine, pyridine, or thiazole (B1198619) can yield the corresponding N-heteroaryl piperazine derivative. The reactivity of the heterocyclic halide is a key factor, with electron-withdrawing groups on the ring facilitating the substitution.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a versatile and powerful method for forming the C-N bond between this compound and a wide range of heteroaryl halides or triflates. mdpi.comnih.gov This approach provides access to a broader scope of heterocyclic conjugates that may not be accessible through direct nucleophilic substitution. nih.gov For instance, the coupling of this compound with various brominated heterocycles like indoles, quinolines, or benzothiazoles can be achieved using a suitable palladium catalyst and ligand system. A library of piperazine-tethered thiazole compounds has been synthesized by reacting piperazine with 4-chloromethyl-2-amino thiazoles. nih.gov

| Heterocycle | Coupling Method | Reagent Example | Product Example |

|---|---|---|---|

| Pyrimidine | Nucleophilic Aromatic Substitution | 2-Chloropyrimidine | 1-(Pyrimidin-2-yl)-2-cyclopropylpiperazine |

| Thiazole | Nucleophilic Substitution | 2-Bromo-1,3-thiazole | 1-(Thiazol-2-yl)-2-cyclopropylpiperazine |

| Indole | Buchwald-Hartwig Amination | 5-Bromoindole | 1-(Indol-5-yl)-2-cyclopropylpiperazine |

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry emphasizes not only the efficiency and versatility of reactions but also their environmental impact. This section explores advanced techniques and green chemistry principles applied to the synthesis of this compound derivatives.

Reductive Amination Protocols in Derivative Synthesis

Reductive amination is a highly effective and widely used method for forming carbon-nitrogen bonds, converting a carbonyl group into an amine via an intermediate imine. wikipedia.org In the context of this compound, this reaction is a cornerstone for synthesizing N-alkylated derivatives. The process typically involves a one-pot reaction of this compound with an aldehyde or a ketone in the presence of a reducing agent. wikipedia.org

The reaction begins with the nucleophilic attack of the piperazine nitrogen on the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to form an iminium ion. This intermediate is subsequently reduced in situ to the final amine product. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride being particularly common due to their mildness and selectivity. organic-chemistry.org STAB is often preferred as it is less toxic than cyanoborohydride and can be used in aprotic solvents like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE). organic-chemistry.orgreddit.com The choice of solvent and the pH of the reaction medium are critical for optimizing the formation of the imine intermediate and the subsequent reduction. organic-chemistry.org This methodology allows for the introduction of a vast array of substituents onto the piperazine nitrogen, starting from a diverse pool of commercially available aldehydes and ketones. nih.govnih.gov

| Carbonyl Compound | Reducing Agent | Solvent | Product Type |

|---|---|---|---|

| Benzaldehyde | Sodium Triacetoxyborohydride (STAB) | Dichloromethane (DCM) | N-Benzyl-2-cyclopropylpiperazine |

| Acetone | Sodium Cyanoborohydride | Methanol | N-Isopropyl-2-cyclopropylpiperazine |

| Cyclohexanone | H₂/Pd/C | Ethanol | N-Cyclohexyl-2-cyclopropylpiperazine |

Catalytic Approaches and Reaction Optimization

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways to complex molecules. For the functionalization of this compound, various catalytic approaches are employed. Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for directly modifying the piperazine ring, avoiding the need for pre-functionalized starting materials. researchgate.net Catalysts based on rhodium nih.gov and palladium organic-chemistry.org have been used for the direct arylation, alkylation, or carbonylation at the α-carbon of the piperazine ring, although these methods can face challenges with regioselectivity in substituted piperazines. nih.gov

Photoredox catalysis, using iridium or ruthenium complexes, provides a green and mild alternative for C-H functionalization, allowing for the formation of C-C bonds under visible light irradiation. organic-chemistry.orgmdpi.com This method can be used to introduce aryl, vinyl, and other groups to the piperazine core. mdpi.com

Reaction optimization is crucial for the success of these catalytic processes. Key parameters that are systematically varied include the choice of metal catalyst, the structure of the ligand, the solvent, temperature, and reaction time. chemrxiv.org For instance, in palladium-catalyzed cross-coupling reactions, the choice of phosphine (B1218219) ligand is critical for achieving high yields and turnover numbers. The development of robust catalytic systems often involves high-throughput screening to rapidly identify the optimal conditions for a specific transformation. researchgate.net The use of SnAP (Stannyl Amine Protocol) reagents with catalytic amounts of copper has also been developed for the synthesis of C-substituted piperazines from aldehydes. ethz.ch

Sustainable Synthesis Principles and Practices

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical intermediates like this compound and its derivatives to minimize environmental impact. researchgate.netresearchgate.net Key considerations include atom economy, the use of safer solvents, energy efficiency, and the use of renewable feedstocks.

Green Solvents and Catalysts : Efforts are made to replace hazardous solvents like chlorinated hydrocarbons with greener alternatives such as ethanol, water, or 2-methyltetrahydrofuran. rsc.org The use of heterogeneous catalysts is also a key aspect of green chemistry, as they can be easily separated from the reaction mixture and recycled, reducing waste and cost. nih.gov For example, metal catalysts supported on polymers or inorganic materials can be used in piperazine synthesis. rsc.orgnih.gov

Energy Efficiency : Microwave-assisted synthesis has been shown to significantly reduce reaction times and energy consumption for many organic transformations, including the synthesis of piperazine derivatives. researchgate.net Photoredox catalysis is another energy-efficient method, as it utilizes visible light as a renewable energy source to drive chemical reactions at ambient temperature. mdpi.com

Medicinal Chemistry and Pharmacological Investigations of 2 Cyclopropylpiperazine Derivatives

Biological Activities and Therapeutic Potential

The versatility of the piperazine (B1678402) nucleus allows for substitutions at its nitrogen atoms, leading to a diverse range of derivatives with significant therapeutic potential. apjhs.com Researchers have extensively modified the piperazine scaffold to develop new agents targeting infectious diseases and cancer. manipal.edumdpi.com

Piperazine derivatives are a well-established class of compounds investigated for their potential to combat microbial infections. apjhs.com The incorporation of the piperazine moiety, often combined with other heterocyclic systems, has led to the development of novel agents with antibacterial, antifungal, and antitubercular activities. manipal.edu

Numerous studies have highlighted the efficacy of piperazine derivatives against a spectrum of both Gram-positive and Gram-negative bacteria. researchgate.net For instance, certain synthesized piperazine derivatives have shown significant activity against Staphylococcus aureus, Streptomyces epidermidis (Gram-positive), Pseudomonas aeruginosa, and Escherichia coli (Gram-negative). researchgate.netacgpubs.org The antibacterial action of some piperazine polymers is attributed to their ability to target and disrupt the cytoplasmic membrane of bacteria, causing leakage of internal components and subsequent cell death. nih.gov

In one study, cinnamyl derivatives of arylpiperazine were evaluated, demonstrating notable antibacterial activity. researchgate.net Similarly, other research efforts have focused on synthesizing and screening various N-alkyl and N-aryl piperazine derivatives, revealing their potential as antimicrobial agents. ijbpas.com The compound 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), for example, exhibited higher antimicrobial activity against S. epidermidis, S. aureus, and Methicillin-resistant S. aureus (MRSA) compared to its parent compound, with Minimum Inhibitory Concentrations (MICs) ranging from 2.5 to 6.7 µg/mL. nih.gov

| Compound Class/Derivative | Bacterial Strain | Activity (MIC/MBC) |

|---|---|---|

| Substituted Phenyl Acetamide Piperazine Compounds | Streptococcus pyogenes (Gram-positive), Escherichia coli (Gram-negative) | Activity noted, compared against Ciprofloxacin ijbpas.com |

| Pyrimidine-Piperazine Derivatives (4b, 4d, 5a, 5b) | Various bacteria | Good activity at 40 µg/mL nih.gov |

| 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | S. epidermidis | MIC: 2.5 ± 2.2 µg/mL, MBC: 1.25 µg/mL nih.gov |

| 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | S. aureus | MIC: 2.5 ± 0.0 µg/mL, MBC: 5.0 µg/mL nih.gov |

| 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | MRSA | MIC: 6.7 ± 2.9 µg/mL, MBC: 10 µg/mL nih.gov |

The development of novel antifungal agents is crucial due to the rise of resistant fungal strains. nih.gov Piperazine derivatives have emerged as a promising scaffold in this area. manipal.edu Research has shown that various synthesized piperazine derivatives exhibit significant activity against fungal pathogens such as Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. researchgate.netacgpubs.org

The strategy of alkylating the piperazine scaffold has yielded compounds with promising antifungal properties. nih.gov For example, certain pyrimidine-piperazine hybrids, such as compounds 4a, 4d, 4e, 5c, and 5e, showed significant antifungal activity at a concentration of 40 µg/ml. nih.gov Another study reported that a multifunctionalized piperazine polymer was effective against Candida albicans when compared to the standard drug fluconazole. nih.gov The antifungal activity of these compounds is often attributed to their ability to disrupt the fungal cell membrane, a mechanism similar to their antibacterial action. nih.gov

| Compound Class/Derivative | Fungal Strain | Activity |

|---|---|---|

| Substituted Piperazine Derivatives | Candida albicans, Aspergillus niger, Aspergillus flavus, Aspergillus fumigatus | Significant properties observed researchgate.netacgpubs.org |

| Pyrimidine-Piperazine Derivatives (4a, 4d, 4e, 5c, 5e) | Various fungi | Significant activity at 40 µg/mL nih.gov |

| Multifunctionalized Piperazine Polymer | Candida albicans | Efficient activity compared to Fluconazole nih.gov |

| ijbpas.comacgpubs.orgnih.gov triazinyl piperazine analogues | C. albicans, A. niger | Potential activity observed ijbpas.com |

Tuberculosis (TB) remains a significant global health threat, necessitating the discovery of new and more effective drugs. nih.govbiomedpharmajournal.org Piperazine and its related heterocyclic derivatives have been a focus of research for novel anti-TB agents. nih.gov A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and synthesized based on the structure of pyrazinamide, a first-line anti-TB drug. rsc.org

Several of these compounds demonstrated significant activity against Mycobacterium tuberculosis H37Ra. rsc.org Specifically, compounds 6a, 6e, 6h, 6j, and 6k from one series, and compound 7e from another, exhibited 50% inhibitory concentrations (IC₅₀) ranging from 1.35 to 2.18 µM. rsc.org Further evaluation showed that five of these compounds had potent 90% inhibitory concentrations (IC₉₀) between 3.73 and 4.00 µM. rsc.org These findings underscore the potential of the piperazine scaffold in developing new leads for antitubercular drugs. nih.govrsc.org

| Compound | Target Strain | Activity (IC₅₀) | Activity (IC₉₀) |

|---|---|---|---|

| 6a, 6e, 6h, 6j, 6k | Mycobacterium tuberculosis H37Ra | 1.35 - 2.18 µM | 3.73 - 4.00 µM (except 6e) rsc.org |

| 6e | Mycobacterium tuberculosis H37Ra | 1.35 - 2.18 µM | 40.32 µM rsc.org |

| 7e | Mycobacterium tuberculosis H37Ra | 1.35 - 2.18 µM | Not specified |

The piperazine scaffold is a key component in a variety of molecules investigated for their anticancer properties. mdpi.comnih.gov Its incorporation into different chemical structures can lead to compounds with significant antiproliferative and cytotoxic effects against various cancer cell lines. nih.gov

Derivatives incorporating the piperazine ring have been extensively evaluated for their ability to inhibit the growth of human cancer cells. A series of novel vindoline–piperazine conjugates were tested against 60 human tumor cell lines, with several compounds showing significant antiproliferative effects. mdpi.com The most potent derivatives exhibited low micromolar 50% growth inhibition (GI₅₀) values. mdpi.com Notably, a conjugate containing [4-(trifluoromethyl)benzyl]piperazine was highly effective against the breast cancer MDA-MB-468 cell line (GI₅₀ = 1.00 µM), while another with 1-bis(4-fluorophenyl)methyl piperazine was most effective against the non-small cell lung cancer HOP-92 cell line (GI₅₀ = 1.35 µM). mdpi.com

In another study, a series of triazene (B1217601) derivatives were synthesized and showed marked cytotoxic effects on eight different cancer cell lines, including PC3 (prostate), HT29 (colon), and MCF7 (breast). nih.gov One compound, 1,3-bis(2-ethoxyphenyl)triazene C, was particularly effective, with IC₅₀ values ranging from 0.560 to 3.33 µM across the tested cancer cell lines. nih.gov Furthermore, 2,5-diketopiperazines, which are cyclic peptides that can be derived from piperazine, are also recognized as promising scaffolds for anticancer agents. nih.govresearchgate.net

| Compound/Derivative | Cancer Cell Line | Activity (GI₅₀/IC₅₀) |

|---|---|---|

| Vindoline-[4-(trifluoromethyl)benzyl]piperazine conjugate (23) | MDA-MB-468 (Breast) | GI₅₀ = 1.00 µM mdpi.com |

| Vindoline-1-bis(4-fluorophenyl)methyl piperazine conjugate (25) | HOP-92 (Non-small cell lung) | GI₅₀ = 1.35 µM mdpi.com |

| 1,3-bis(2-ethoxyphenyl)triazene C | PC3, HT29, Hela, HL60, Jurkat, K562, MCF7, HepG2 | IC₅₀ = 0.560 - 3.33 µM nih.gov |

| Indolo–pyrazole conjugate (6c) | SK-MEL-28 (Melanoma) | IC₅₀ = 3.46 µM nih.gov |

| Acridine/Sulfonamide Hybrid (8b) | HepG2 (Hepatic) | IC₅₀ = 14.51 µM mdpi.com |

| Acridine/Sulfonamide Hybrid (8b) | HCT-116 (Colon) | IC₅₀ = 9.39 µM mdpi.com |

| Acridine/Sulfonamide Hybrid (8b) | MCF-7 (Breast) | IC₅₀ = 8.83 µM mdpi.com |

Enzyme Inhibition Studies

Cholinesterase (AChE, BChE) Inhibition

Derivatives of piperazine have been identified as inhibitors of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key strategy in the symptomatic treatment of Alzheimer's disease, as it can help to improve cholinergic neurotransmission.

Research into phthalimide-based piperazine derivatives has shown their potential as AChE inhibitors. For example, a series of 2-(2-(4-(2-oxo-2-phenylethyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives were synthesized and evaluated for their anti-acetylcholinesterase activity. One compound in this series, featuring a 4-fluorophenyl moiety, was identified as the most potent, with an IC50 value of 16.42 ± 1.07 µM mdpi.com. Another study on 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives also demonstrated their potential as acetylcholinesterase inhibitors nih.gov. Although these compounds showed lower inhibitory potency compared to the reference drug donepezil, they are considered potential candidates for further development mdpi.com. The half-maximal inhibition concentrations (IC50) for a range of piperazine derivatives have been found to be in the micromolar range for both AChE and BChE nih.gov.

| Compound Class | Target Enzyme | IC50 Range (µM) | Reference |

| Phthalimide-piperazine derivatives | Acetylcholinesterase (AChE) | 16.42 - 63.03 | mdpi.com |

| General Piperazine derivatives | Acetylcholinesterase (AChE) | 4.59 - 6.48 | nih.gov |

| General Piperazine derivatives | Butyrylcholinesterase (BChE) | 4.85 - 8.35 | nih.gov |

β-Secretase 1 (BACE-1) Inhibition

β-Secretase 1 (BACE-1) is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease. The inhibition of BACE-1 is a major therapeutic strategy to reduce Aβ production. The development of dual inhibitors that can target both AChE and BACE-1 is of significant interest for a multi-faceted approach to treating Alzheimer's disease nih.gov.

Melatonin derivatives, which can incorporate piperazine-like structures, have been shown to exhibit potent inhibitory activity against BACE-1, with some derivatives showing over 75% inhibition at a concentration of 5 µM mdpi.com. Molecular docking studies suggest that these compounds can bind to key catalytic amino acids in the BACE-1 active site mdpi.com. The development of a single inhibitor that can simultaneously block both the formation and aggregation of Aβ by inhibiting BACE-1 and AChE is considered an effective therapeutic approach nih.gov.

Phosphatidylinositol-3 Kinase (PI3K) Inhibition

The phosphatidylinositol-3 kinase (PI3K) signaling pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is often implicated in cancer rsc.orgmdpi.com. Consequently, PI3K inhibitors are actively being pursued as anticancer agents rsc.orgmdpi.com. While the literature specifically detailing 2-cyclopropylpiperazine as a PI3K inhibitor is limited, related structures have shown significant activity.

For instance, the discovery of 2-morpholino-pyrimidine derivatives with sulfonyl side chains has led to potent dual PI3K/mTOR inhibitors. Notably, the presence of a cyclopropyl (B3062369) ring on the C4 sulfone chain was found to be responsible for maintaining high PI3K activity nih.gov. This highlights the potential role of the cyclopropyl moiety in designing effective PI3K inhibitors. The development of pan-PI3K inhibitors, as well as isoform-specific inhibitors, is an ongoing area of research rsc.org.

| Compound Class | Target | IC50 (nM) | Key Structural Feature | Reference |

| 2-morpholino-pyrimidine derivative | PI3Kα | 20 | Cyclopropyl ring on sulfone chain | nih.gov |

| 2-morpholino-pyrimidine derivative | mTOR | 189 | Fluorine on aminopyridyl moiety | nih.gov |

Anti-inflammatory Effects

Piperazine derivatives have demonstrated significant anti-inflammatory properties. One study investigated a novel piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), and found that it reduced paw edema and cell migration in inflammatory models nih.gov. The anti-inflammatory mechanism of this compound was linked to the reduction of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) nih.gov.

Other studies have also reported the anti-inflammatory activity of piperazine derivatives. For example, certain novel piperazine derivatives demonstrated a dose-dependent inhibition of nitrite (B80452) production and TNF-α generation researchgate.net. These findings suggest that the piperazine scaffold is a promising starting point for the development of new anti-inflammatory agents.

Antiviral Properties

The piperazine scaffold is a recurring structural motif in a large number of biologically active molecules, including those with antiviral activity researchgate.net. Research has shown that functionalized piperazine derivatives can possess anti-norovirus activity, with some compounds exhibiting low micromolar efficacy researchgate.net.

Furthermore, derivatives of 2,5-diketopiperazine, a class of compounds containing the piperazine ring, have been investigated as potential anti-influenza agents. Certain N-substituted 2,5-diketopiperazine derivatives showed negative results in influenza virus propagation at a concentration of 25 µg/mL unl.pt. In silico studies have also explored piperazine-substituted derivatives of favipiravir (B1662787) for their potential to inhibit the Nipah virus rsc.org.

Structure-Activity Relationship (SAR) Investigations

Understanding the relationship between the chemical structure of piperazine derivatives and their biological activity is crucial for the rational design of more potent and selective compounds.

Influence of Cyclopropyl Stereochemistry on Biological Activity

The stereochemistry of a molecule can have a profound impact on its biological activity, influencing how it interacts with its target, as well as its metabolic fate and distribution nih.gov. For this compound derivatives, the stereochemistry of the cyclopropyl group at the 2-position of the piperazine ring is a critical factor. Different enantiomers of a chiral molecule can exhibit distinct pharmacological profiles.

The incorporation of a cyclopropyl group into a molecule can introduce conformational constraints, which can enhance its binding affinity to a biological target. The specific orientation of the cyclopropyl group relative to the rest of the molecule can determine the effectiveness of these interactions. While specific structure-activity relationship studies focusing on the stereoisomers of this compound are not extensively detailed in the reviewed literature, the principles of stereopharmacology suggest that one enantiomer is likely to be more active than the other. This stereoselectivity would arise from the differential fit of the enantiomers into a chiral binding site on the target protein, such as an enzyme active site or a receptor binding pocket. Therefore, the separation and biological evaluation of individual enantiomers of this compound derivatives is a critical step in the drug discovery process to identify the most potent and selective therapeutic agent.

Positional and Substituent Effects on the Piperazine Ring

The piperazine ring is a versatile scaffold in medicinal chemistry, offering two nitrogen atoms that can be modified to tune pharmacological activity, affinity, and pharmacokinetic properties. nih.gov The strategic placement and nature of substituents on the piperazine ring of this compound derivatives can significantly influence their biological activity. The six-membered ring provides a degree of structural rigidity and a large polar surface area, which can be leveraged to improve target affinity and specificity. nih.gov

Research into various piperazine-containing compounds has demonstrated that modifications at the N1 and N4 positions are common strategies, with the vast majority of piperazine-based drugs featuring substituents at both nitrogen atoms. nih.gov However, substitution on the carbon atoms of the piperazine ring, such as the C2 position occupied by the cyclopropyl group, introduces chiral centers and offers a route to explore novel chemical space. nih.gov

The nature of the substituent plays a critical role. For instance, in a series of 2-benzoylbenzofuran derivatives linked by a piperazine, it was found that electron-donating groups on an attached phenyl ring enhanced anticancer activity. nih.gov Similarly, in another study on piperazinyl bicyclic derivatives, altering an amine substituent on the piperazine core from a methoxyethyl group to a (3S,5R)-3,5-dimethylpiperazin-1-yl group was crucial for achieving activity at the Cavα2δ-1 subunit of voltage-gated calcium channels. nih.gov Further exploration showed that reducing the chain length of other substituents to simple ethyl or methyl groups led to substantial improvements in activity. nih.gov These findings highlight that both the position (N1 vs. N4) and the electronic and steric properties of the substituents are key determinants of the pharmacological profile.

| Scaffold/Series | Substituent Modification | Observed Effect on Activity | Reference |

|---|---|---|---|

| Piperazinyl Bicyclic Derivatives | Change from methoxyethyl to (3S,5R)-3,5-dimethylpiperazin-1-yl | Gained Cavα2δ-1 activity | nih.gov |

| Piperazinyl Bicyclic Derivatives | Reduction of N-alkyl chain to ethyl or methyl | Substantial improvement in activity | nih.gov |

| 2-Benzoylbenzofuran-Piperazine Derivatives | Addition of electron-donating groups to terminal phenyl ring | Contributed to potent anticancer activity | nih.gov |

| General Piperazine Drugs | Substitution at both N1 and N4 positions | Common feature in 83% of top-selling piperazine drugs | nih.gov |

Linker Chemistry and Pharmacophore Exploration

In many drug molecules, a linker is used to connect a core scaffold, such as this compound, to a pharmacophore that interacts with a specific biological target. The piperazine moiety itself can function as a bifunctional linking agent, coupling two different components of a molecule. researchgate.net The chemistry of this linker—its length, rigidity, and chemical nature—is a critical element in drug design, influencing how the molecule orients itself within a binding pocket.

In the development of selective dopamine (B1211576) D3 receptor (D3R) ligands, a linker was incorporated into 2-phenylcyclopropylmethylamine (PCPMA) derivatives to enhance binding to the receptor. mdpi.com This strategy allowed a separate moiety of the compound to bind to an extended binding pocket (EBP) of the receptor, demonstrating the importance of the linker in spanning different regions of the target. mdpi.com Similarly, a series of potent anticancer agents were developed using a piperazine linker to connect a 2-benzoylbenzofuran scaffold to various substituted phenyl rings. nih.gov The structure-activity relationship (SAR) study revealed that the nature of the groups attached via the piperazine linker was crucial for the observed cytotoxic activity. nih.gov

The exploration of different linkers can significantly impact a compound's properties. For example, in a series of compounds targeting adrenergic receptors, the linker connecting a (2-cyclopropoxyphenyl) group to a piperidine (B6355638) core was systematically modified to optimize activity and selectivity. This highlights a common strategy where the linker chemistry is explored to achieve the desired pharmacological profile.

Stereochemical Implications for Target Binding

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is fundamentally important for target binding and pharmacological activity. The introduction of a cyclopropyl group at the C2 position of the piperazine ring creates a chiral center, meaning that this compound can exist as different stereoisomers (enantiomers and diastereomers). These isomers can have profoundly different biological activities.

The conformation of the piperazine ring itself, which typically adopts a chair conformation, can be influenced by its substituents. nih.gov In some substituted piperazine derivatives, allylic strain between substituents and protecting groups can force the ring into a less common twist-boat conformation. nih.gov This change in the ring's 3D shape directly impacts the orientation of its substituents and, consequently, how the molecule interacts with its target.

Studies on related scaffolds emphasize the importance of stereochemistry. For example, research on 2-methylpiperidine (B94953) derivatives found interesting stereochemical influences of four different isomers on binding affinity and in vitro functional activity. researchgate.net The precise spatial orientation of the methyl group relative to the rest of the molecule dictated its interaction with the target receptor. Similarly, the asymmetric synthesis of piperazines is a significant area of research, as it allows for the preparation of enantiopure compounds, which is crucial for developing selective drugs. researchgate.net The stereoselective synthesis of 2,5-trans- and 2-6-trans-piperazines showcases the level of control required to produce specific isomers for pharmacological testing. researchgate.net Therefore, for this compound derivatives, the specific stereoisomer (e.g., (R)- or (S)- at the C2 position) is expected to be a critical determinant of binding affinity and efficacy.

Mechanism of Action Elucidation

Molecular Target Identification and Validation

Identifying the specific molecular target of a compound is a cornerstone of understanding its mechanism of action. Piperazine derivatives are known to interact with a wide array of biological targets, particularly within the central nervous system. nih.gov Depending on their specific structure, they have been developed as antipsychotic, antidepressant, and anxiolytic agents that modulate monoamine pathways. nih.gov

Molecular targets for various piperazine derivatives include:

G-Protein Coupled Receptors (GPCRs): Many piperazine compounds are antagonists or agonists at dopamine (e.g., D3R) and serotonin (B10506) receptors (e.g., 5-HT1A, 5-HT2A). mdpi.commdpi.com For example, Flibanserin is a 5-HT1A receptor agonist and 5-HT2A antagonist. mdpi.com

Enzymes: Certain derivatives act as enzyme inhibitors. For instance, 2-furoic piperazide derivatives have been identified as potent inhibitors of α-glucosidase, an enzyme relevant to type 2 diabetes. mdpi.com

Ion Channels: Piperazinyl derivatives have been designed as selective ligands for the α2δ-1 subunit of voltage-gated calcium channels, a target for treating neuropathic pain. nih.gov

Protein Kinases: The piperazine ring is a feature in several kinase inhibitors used in oncology, such as Avapritinib, which inhibits mutant forms of KIT and PDGFRA. mdpi.com

Target validation is the process of confirming that the identified molecular target is indeed responsible for the compound's pharmacological effects. A definitive method for target validation is the genetic approach, such as gene knockout, where the gene for the target protein is disrupted or replaced. nih.gov If the compound loses its effect in a system where the target has been knocked out, it provides strong evidence that the compound acts through that specific target. nih.gov

Ligand-Receptor/Enzyme Binding Dynamics

The interaction between a ligand, such as a this compound derivative, and its target is not a static event but a complex and dynamic process. nih.gov This process involves conformational changes in both the ligand and the receptor to facilitate binding. nih.gov

Key aspects of these binding dynamics include:

Multiple Binding Modes: A flexible ligand can bind to its target in multiple conformations or orientations. nih.gov Solution NMR studies have revealed that some receptor modulators can sample multiple binding modes, leading to multiple receptor conformations that are in slow exchange with one another. nih.gov

Interaction Forces: The stability of the ligand-receptor complex is determined by various intermolecular forces. Molecular dynamics simulations of D3R ligands showed that van der Waals forces (ΔGvdW) were a major contributor to stable binding. mdpi.com Electrostatic interactions often determine binding specificity and orientation, while hydrophobic interactions provide the energy for stabilization. mdpi.com

Conformational Stabilization: Ligand binding can stabilize a particular conformation of the receptor. For nuclear receptors, ligand binding often stabilizes the C-terminal helix (helix 12), which is a key step in transcriptional activation. nih.gov The degree of stabilization can correlate with the functional response of the ligand (e.g., full vs. partial agonism). nih.gov

For kinase inhibitors containing a piperazine ring, X-ray crystallography has shown that the positively charged piperazine often lies in a solvent-exposed region of the binding site, where it can form key interactions with specific amino acid residues like aspartic acid, contributing to selectivity. mdpi.com

| Compound Class | Target | Key Binding Interaction/Dynamic Feature | Reference |

|---|---|---|---|

| PCPMA Derivatives | Dopamine D3 Receptor (D3R) | Van der Waals forces (ΔGvdW) identified as important for binding. | mdpi.com |

| PPARγ Modulators | PPARγ (Nuclear Receptor) | Ligands can sample multiple binding modes, leading to multiple receptor conformations. | nih.gov |

| CDK4/6 Inhibitors | CDK6 (Kinase) | Positively charged piperazine ring interacts with Asp104 in the solvent-exposed region, contributing to selectivity. | mdpi.com |

Cellular Pathway Modulation

Once a this compound derivative binds to its molecular target, it initiates a cascade of events that modulate cellular signaling pathways. The specific pathway affected depends entirely on the function of the target protein. Pharmacological strategies are increasingly focused on precisely modulating these key signaling pathways to direct cell fate and function. nih.gov

Examples of pathway modulation by compounds with similar scaffolds include:

Wnt Signaling Pathway: This pathway is crucial for cell fate determination and cell movement. nih.gov It is divided into canonical and non-canonical pathways, and its modulation can impact processes from embryogenesis to cancer metastasis. nih.gov

Hippo Signaling Pathway: This conserved kinase cascade is essential for regulating organ size and tissue homeostasis by controlling cell proliferation and apoptosis. nih.gov

GPCR-Mediated Pathways: For derivatives acting on dopamine or serotonin receptors, binding will modulate downstream effectors like adenylyl cyclase or phospholipase C, altering levels of second messengers (e.g., cAMP, IP3, DAG) and activating protein kinases such as PKA and PKC. This ultimately changes gene expression and cellular responses.

Kinase Signaling Cascades: For derivatives that inhibit protein kinases like KIT or PDGFRA, the direct effect is the blockage of phosphorylation events. This interrupts signaling cascades that are often hyperactivated in cancer cells, leading to the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation. nih.gov

The ultimate goal of modulating these pathways is to achieve a therapeutic effect, such as promoting in situ regeneration by activating endogenous stem cells or halting the growth of tumors. nih.gov

Computational Chemistry and Cheminformatics in 2 Cyclopropylpiperazine Research

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational method used to predict the binding orientation and affinity of a ligand to a target protein. pharmaceuticaljournal.net This technique is instrumental in elucidating how derivatives of 2-cyclopropylpiperazine interact with their biological targets at a molecular level.

A representative example of data obtained from molecular docking studies is shown below, illustrating the predicted binding energies for a series of hypothetical this compound analogs against a target protein.

| Compound ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| CPP-01 | -9.5 | TYR234, HIS450, ARG120 |

| CPP-02 | -9.1 | TYR234, HIS450, ASP301 |

| CPP-03 | -8.8 | PHE356, LEU453 |

| CPP-04 | -8.5 | TYR234, ARG120 |

This table is for illustrative purposes and does not represent actual experimental data.

By analyzing the docked poses of multiple this compound ligands, researchers can construct a detailed map of the target's active site. preprints.org This process helps to identify the shape, size, and physicochemical properties of the binding pocket, including hydrophobic regions and areas with hydrogen bond donors or acceptors. nih.gov This detailed characterization of the active site is crucial for the rational design of new derivatives with improved complementarity and, consequently, higher potency and selectivity. youtube.com For example, identifying an unoccupied sub-pocket can guide the modification of the this compound scaffold to incorporate new functional groups that can form additional favorable interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. drugdesign.org

QSAR models are developed using a "training set" of this compound analogs with experimentally determined biological activities. nih.govresearchgate.net Various molecular descriptors, which quantify the physicochemical properties of the molecules, are calculated. Statistical methods are then used to build a model that can predict the activity of new, untested compounds based on their structural features. drugdesign.orgresearchgate.net These predictive models are valuable for virtual screening and for prioritizing which novel compounds to synthesize. drugdesign.orgnih.gov A statistically robust QSAR model is typically characterized by high correlation coefficients (r²) and cross-validation coefficients (q²). nih.gov

QSAR studies can be broadly categorized into ligand-based and structure-based approaches.

Ligand-Based QSAR: These methods are used when the three-dimensional structure of the target protein is unknown. Techniques like 3D-QSAR, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), analyze a set of active molecules to build a pharmacophore model. This model defines the essential structural features required for activity. mdpi.comnih.gov

Structure-Based QSAR: When the 3D structure of the target is available, this approach can be used. It incorporates information about the ligand-protein interactions directly into the model. nih.gov This provides a more direct understanding of how structural modifications affect binding and activity. For example, a study on mIDH1 inhibitors used CoMFA and CoMSIA to develop predictive models that guided the design of new compounds. mdpi.com

Below is an example of the statistical parameters for a hypothetical QSAR model.

| Model Parameter | Value | Description |

| r² | 0.962 | Coefficient of determination, indicating the model's fit to the training data. |

| q² | 0.917 | Cross-validated r², indicating the model's predictive power. |

| F-statistic | 120.5 | A measure of the model's statistical significance. |

| Standard Error | 0.25 | The average distance that the observed values fall from the regression line. |

This table is for illustrative purposes and does not represent actual experimental data. Values are based on a reported QSAR study. nih.gov

De Novo Design and Virtual Screening Applications

Computational methods are also employed for the design of entirely new molecules and for screening large databases of virtual compounds.

De Novo Design: This approach involves using algorithms to construct novel molecular structures from scratch, often within the constraints of a target's active site. nih.govnih.govmdpi.com The this compound core can serve as a starting fragment or scaffold in this process, with the algorithm adding different functional groups to optimize binding interactions. nih.gov This technique has the potential to generate highly novel and potent compounds that might not be discovered through traditional methods. nih.govyoutube.com

Virtual Screening: This technique involves computationally screening large libraries of compounds to identify those that are most likely to bind to a specific biological target. nih.gov The this compound structure can be used as a query in similarity-based screening to find other compounds with similar features. nih.gov Alternatively, in structure-based virtual screening, compounds from a library are docked into the target's active site, and those with the best predicted binding affinities are selected for further investigation. mdpi.com This approach, sometimes combined with "scaffold hopping," allows for the efficient exploration of vast chemical space to discover new lead compounds. mdpi.comscilit.com

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of a molecule are critical determinants of its interaction with biological targets. Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to explore the spatial arrangements and temporal fluctuations of molecules like this compound.

Conformational analysis of 2-substituted piperazines has revealed a general preference for the substituent to occupy an axial position on the piperazine (B1678402) ring. nih.gov This preference is influenced by a combination of steric and electronic factors. In the case of 1-acyl and 1-aryl 2-substituted piperazines, the axial conformation was found to be favored. nih.gov For this compound, the bulky cyclopropyl (B3062369) group at the C2 position is likely to exhibit a similar preference for the axial orientation to minimize steric hindrance. This axial positioning can have significant implications for the molecule's interaction with protein binding pockets.

Molecular dynamics simulations offer a more dynamic picture by simulating the movement of atoms in a molecule over time, typically in a solvated environment to mimic physiological conditions. nih.govuib.noresearchgate.netmanchester.ac.uk For this compound, an MD simulation would involve placing the molecule in a box of water molecules and calculating the forces between all atoms to predict their motion. Such simulations can reveal:

Preferred Conformations: MD simulations can identify the most stable, low-energy conformations of this compound in solution and the energy barriers between different conformations.

Solvation Effects: The interaction of this compound with surrounding water molecules, including the formation of hydrogen bonds, can be studied to understand its solubility.

Flexibility and Dynamics: These simulations provide insights into the flexibility of the piperazine ring and the cyclopropyl substituent, which is crucial for its ability to adapt to a binding site.

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Force Field | A set of empirical energy functions used to calculate the potential energy of a system of atoms. | Determines the accuracy of the simulation in representing the intramolecular and intermolecular interactions of this compound. |

| Solvent Model | Representation of the solvent (e.g., water) in the simulation. | Crucial for accurately simulating the behavior of this compound in an aqueous physiological environment. |

| Simulation Time | The duration of the simulated molecular motion. | Needs to be sufficiently long to capture relevant conformational changes and dynamic events. |

| Temperature and Pressure | Environmental conditions of the simulation. | Typically set to physiological values (e.g., 310 K and 1 atm) to mimic the human body. |

In Silico ADME Prediction and Bioavailability Enhancement Strategies

The success of a drug candidate is highly dependent on its ADME properties. springernature.comresearchgate.netnih.govslideshare.net In silico ADME prediction models play a crucial role in the early stages of drug discovery by identifying potential liabilities and guiding the optimization of lead compounds. acs.org Various computational tools and software are available to predict a wide range of ADME parameters. springernature.com

For this compound, a comprehensive in silico ADME assessment would involve the prediction of properties such as aqueous solubility, membrane permeability, plasma protein binding, and metabolic stability. Strategies to enhance bioavailability, such as modifying the chemical structure to improve solubility or reduce metabolic clearance, can then be devised based on these predictions.

The acid dissociation constant (pKa) is a critical physicochemical property that determines the ionization state of a molecule at a given pH. researchgate.neturegina.ca For this compound, which contains two basic nitrogen atoms in the piperazine ring, the pKa values will dictate the proportion of neutral and protonated species at physiological pH (around 7.4). nih.gov The ionization state significantly influences a molecule's solubility, permeability, and interaction with biological targets. nih.gov

Computational methods for pKa prediction are well-established and range from empirical approaches to more accurate but computationally intensive quantum mechanical calculations. nih.gov The pKa values for the two nitrogen atoms in the piperazine ring of this compound are expected to be different due to the electronic influence of the cyclopropyl substituent. The addition of alkyl groups to the piperazine ring can influence the pKa values. uregina.ca For instance, the methylation of a piperazine nitrogen can reduce its basicity. researchgate.net

| pH | Predicted Dominant Species | Implication for Bioavailability |

|---|---|---|

| Acidic (e.g., stomach pH ~2) | Diprotonated | Higher solubility, potentially lower permeability. |

| Physiological (pH ~7.4) | Mixture of monoprotonated and neutral species | Balance between solubility and permeability is crucial for absorption. |

| Basic (e.g., intestine pH ~8) | Predominantly neutral | Higher permeability, potentially lower solubility. |

For this compound, the piperazine ring is a common site for metabolic transformations. rsc.org Computational models would likely predict that the metabolism of this compound could proceed through several pathways:

N-dealkylation: While the cyclopropyl group is at the C2 position, if there are substituents on the nitrogen atoms, they would be susceptible to removal.

Hydroxylation: The cyclopropyl ring or the piperazine ring itself could undergo hydroxylation.

Ring Opening: The piperazine ring could be cleaved.

Iminium Ion Formation: The piperazine ring can undergo bioactivation to form reactive iminium ion intermediates. researchgate.net

Predicting the major metabolites of this compound is crucial, as these metabolites could have their own pharmacological or toxicological profiles. By identifying metabolically labile sites, medicinal chemists can make structural modifications to improve the metabolic stability and, consequently, the oral bioavailability of the compound.

Preclinical and Translational Research of 2 Cyclopropylpiperazine Derivatives

In Vitro Pharmacological Evaluation

In vitro studies form the foundation of preclinical assessment, providing initial data on a compound's biological activity. These evaluations are conducted using isolated cells, enzymes, or receptors to determine efficacy, selectivity, and mechanism of action at a molecular level.

Cell-based assays are instrumental in understanding how 2-cyclopropylpiperazine derivatives affect cellular functions and in confirming their therapeutic potential in a biologically relevant environment. These assays can measure a compound's ability to modulate cellular processes and determine its selectivity for specific cell types or pathways.

For instance, in the evaluation of anti-inflammatory potential, the ability of pyrimidine derivatives to inhibit the growth of lipopolysaccharide (LPS)-stimulated human leukemia monocytic cells (THP-1) has been assessed. Certain derivatives demonstrated a dose-dependent inhibition of this cell growth, indicating potential anti-inflammatory efficacy nih.gov. Similarly, cytotoxicity and anti-proliferative effects are often evaluated in cancer research. The cytotoxicity of norbornenylpiperazine compounds has been tested using the MTT method on MCF-7 human breast cancer cells, with some compounds significantly inhibiting cell proliferation japsonline.com.

Functional assays, such as calcium mobilization assays, are also employed to determine a compound's effect on receptor signaling. For example, a human mu-opioid receptor (hMOR) calcium mobilization assay can be used to probe the binding interaction between a compound and its target receptor nih.gov. These studies provide crucial data on the functional consequences of receptor binding, helping to classify compounds as agonists or antagonists.

Table 1: Examples of Cell-Based Assays for Piperazine (B1678402) Derivatives

| Assay Type | Cell Line | Purpose | Finding |

|---|---|---|---|

| Cell Proliferation | THP-1 (LPS-stimulated) | Evaluate anti-inflammatory activity | Dose-dependent inhibition of cell growth observed with certain pyrimidine derivatives. nih.gov |

| Cytotoxicity (MTT) | MCF-7 | Assess anti-cancer potential | Significant inhibition of cell proliferation by specific norbornenylpiperazine compounds. japsonline.com |

To elucidate the specific molecular targets of this compound derivatives, enzyme and receptor binding assays are essential. These assays quantify the affinity and selectivity of a compound for its intended target and potential off-targets.

Receptor binding assays are commonly performed using radiolabeled ligands to determine the binding affinity (expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) of a test compound to a specific receptor. For example, a series of (2-cyclopropoxyphenyl)piperidine derivatives displayed high affinity and selectivity for alpha1a-AR and alpha1d-AR over alpha1b-AR and the D2 receptor nih.gov. The Ki values for alpha1a-AR ranged from 0.91 nM to 79.0 nM, while for alpha1d-AR, they were between 2.0 nM and 57 nM nih.gov. In another study, arylpiperazine derivatives were evaluated for their binding affinities to various serotonin (B10506) (5-HT1A, 5-HT2A, 5-HT2C), dopamine (B1211576) (D1, D2), and adrenergic (α1, α2) receptors nih.gov.

Enzyme inhibition assays are used to screen for activity against specific enzymes. For instance, benzene sulfonamide-piperazine hybrids have been investigated for their inhibitory potential against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase, with some compounds showing significant inhibitory activity nih.gov.

Table 2: Receptor Binding Affinity (Ki, nM) of (2-Cyclopropoxyphenyl)piperidine Derivatives

| Receptor | Ki Value Range (nM) | Selectivity over α1b-AR |

|---|---|---|

| Alpha1a-AR | 0.91 - 79.0 | 11 to 155-fold nih.gov |

| Alpha1d-AR | 2.0 - 57 | 6 to 171-fold nih.gov |

| Alpha1b-AR | 107 - 839.8 | N/A |

In Vivo Efficacy and Proof-of-Concept Studies

Following promising in vitro results, in vivo studies are conducted in animal models to establish proof-of-concept and evaluate the therapeutic efficacy of a drug candidate in a complex biological system. These studies are designed to demonstrate that the compound can produce the desired pharmacological effect in a living organism.

For example, piperidine (B6355638) and piperazine derivatives have been evaluated for their antinociceptive properties in vivo nih.gov. In other therapeutic areas, such as opioid overdose, the in vivo efficacy of novel compounds is assessed by their ability to reverse the physiological effects of the target drug. For instance, monoclonal antibodies have been evaluated for their ability to reverse carfentanil-induced respiratory depression in mice, a key indicator of their potential therapeutic benefit nih.gov. Such studies provide critical evidence that the in vitro activity of a compound translates into a meaningful in vivo effect.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling

ADME profiling is a critical component of preclinical research that characterizes the pharmacokinetic properties of a drug candidate. These properties determine the compound's concentration and persistence in the body, which are crucial for its efficacy and safety. A favorable ADME profile is essential for a compound to be considered for further development nih.gov.

The stability of a compound in plasma and its susceptibility to metabolism by liver enzymes are key determinants of its half-life and bioavailability. Plasma stability assays assess the degradation of a compound in plasma over time, while microsomal stability assays use liver microsomes (which contain key drug-metabolizing enzymes like cytochrome P450s) to predict hepatic clearance nih.govmdpi.com.

For example, a study on a series of (2-cyclopropoxyphenyl)piperidine derivatives found that one compound showed improved stability in a human liver microsome test, with a half-life (t1/2) of 18 minutes nih.gov. In another investigation, a novel pyrimidine carboxamide derivative (NHPPC) was found to be highly stable in rat, dog, and human plasma over a 6-hour incubation period nih.gov. However, its metabolic stability in liver microsomes varied by species; after a 60-minute incubation, 42.8% of the compound remained in rat microsomes and 42.0% in human microsomes, but only 0.8% remained in dog microsomes, indicating rapid metabolism in that species nih.gov.

Table 3: Microsomal Stability of NHPPC after 60-Minute Incubation

| Species | Percent Remaining (%) | In Vitro Intrinsic Clearance (mL/min/mg protein) |

|---|---|---|

| Rat | 42.8 | 0.0233 nih.gov |

| Dog | 0.8 | 0.1204 nih.gov |

The ability of an orally administered drug to be absorbed from the gastrointestinal tract is a critical factor for its success. The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption sygnaturediscovery.com. This assay uses a monolayer of Caco-2 cells, a human colon cancer cell line that differentiates to form tight junctions and expresses transporters similar to the small intestine admescope.comevotec.com.

The assay measures the rate of a compound's transport from the apical (intestinal lumen) side to the basolateral (blood) side of the cell monolayer, providing an apparent permeability coefficient (Papp) sygnaturediscovery.com. By measuring transport in both directions (apical-to-basolateral and basolateral-to-apical), an efflux ratio can be calculated. An efflux ratio greater than 2 suggests that the compound is actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp), which can limit its absorption evotec.com. Studies can also be performed with specific transporter inhibitors to identify which efflux pumps are involved evotec.comnih.gov. For many pseudothiohydantoin derivatives, in silico analysis predicted high Caco-2 cell permeability, suggesting good potential for intestinal absorption mdpi.com.

Identification and Characterization of Metabolites

The metabolic fate of this compound derivatives is a critical aspect of their preclinical evaluation, providing insights into their pharmacokinetic profile and potential for bioactivation into reactive species. In vitro studies utilizing human liver microsomes are instrumental in elucidating the primary metabolic pathways. For many piperazine-containing compounds, the piperazine ring is a common site of metabolism.

The identification of specific cytochrome P450 (CYP) enzymes responsible for the metabolism of a drug candidate, known as reaction phenotyping, is crucial for predicting potential drug-drug interactions. solvobiotech.comnih.govenamine.netcriver.comspringernature.com This is typically achieved through two main in vitro approaches: utilizing a panel of recombinant human CYP enzymes to identify which isoforms can metabolize the compound, and using selective chemical inhibitors of specific CYP enzymes in human liver microsomes to observe any reduction in metabolism. solvobiotech.comcriver.com For instance, if the metabolism of a this compound derivative is significantly decreased in the presence of a known CYP3A4 inhibitor, it would indicate that CYP3A4 is a major enzyme involved in its clearance.

Table 1: Potential Metabolic Pathways for this compound Derivatives

| Metabolic Reaction | Potential Site | Resulting Metabolite |

| Aliphatic Hydroxylation | Piperazine Ring | Hydroxylated piperazine derivative |

| Oxidation | Piperazine Ring | Oxidized piperazine derivative |

| N-dealkylation | Piperazine Nitrogen | De-substituted piperazine |

| Cyclopropyl (B3062369) Ring Oxidation | Cyclopropyl Group | Hydroxylated cyclopropyl derivative |

| Cyclopropyl Ring Opening | Cyclopropyl Group | Ring-opened metabolite |

This table represents potential metabolic pathways based on the metabolism of other piperazine-containing compounds and cyclopropylamines. Specific metabolite identification for this compound derivatives requires dedicated studies.

Toxicological Assessment and Safety Pharmacology Considerations

The toxicological assessment of this compound derivatives in the preclinical stage is essential to identify potential safety concerns before advancing to clinical trials. Key areas of investigation include cardiotoxicity and the potential to induce phospholipidosis.

hERG Inhibition and Cardiotoxicity Risk

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a significant concern in drug development as it can lead to QT interval prolongation, a risk factor for potentially fatal cardiac arrhythmias like Torsades de Pointes. frontiersin.org Therefore, early in vitro assessment of the hERG inhibition potential of this compound derivatives is a critical safety evaluation.

The primary method for assessing hERG inhibition is the whole-cell patch clamp assay, which directly measures the function of the hERG channel in cells expressing it. frontiersin.org This assay determines the concentration of a compound required to inhibit the hERG current by 50% (IC50). A lower IC50 value indicates a higher potency for hERG inhibition and a greater potential for cardiotoxicity. While specific hERG inhibition data for this compound derivatives were not found in the reviewed literature, this assay would be a standard component of their preclinical safety assessment.

Table 2: Representative hERG Inhibition Data for Reference Compounds

| Compound | hERG IC50 (nM) |

| Terfenadine | 10 - 77 |

| Amiodarone | ~1000 |

| Verapamil | ~300 |

This table provides examples of hERG IC50 values for known inhibitors and is for illustrative purposes only. Data for this compound derivatives would need to be generated through specific preclinical testing.

Phospholipidosis Potential

Drug-induced phospholipidosis is a condition characterized by the intracellular accumulation of phospholipids within lysosomes, which can lead to the formation of multilamellar bodies. nih.govnih.govnih.govresearchgate.net It is a potential side effect of many cationic amphiphilic drugs, a class to which some this compound derivatives may belong due to the basic nitrogen atoms in the piperazine ring. While not always considered an adverse finding on its own, it can be an indicator of broader cellular toxicity.

In vitro assays are commonly used in early drug discovery to screen for the potential of compounds to induce phospholipidosis. nih.govnih.govnih.govresearchgate.net These assays often utilize cell lines, such as HepG2, and fluorescently labeled phospholipids or dyes that accumulate in lysosomes. An increase in fluorescence upon treatment with a test compound suggests an induction of phospholipidosis. The concentration at which a compound produces a half-maximal effect (EC50) can be determined to quantify its phospholipidosis-inducing potential.

Table 3: Example Data from an In Vitro Phospholipidosis Assay

| Compound | Phospholipidosis Induction (EC50 in µM) |

| Amiodarone | < 10 |

| Chlorpromazine | < 20 |

| Propranolol | < 50 |

This table shows example data for known phospholipidosis inducers. The phospholipidosis potential of this compound derivatives would need to be assessed in similar dedicated in vitro studies.

Future Directions and Emerging Research Avenues for 2 Cyclopropylpiperazine

Design and Synthesis of Multi-Target Directed Ligands

The development of multi-target directed ligands (MTDLs) represents a paradigm shift in medicinal chemistry, moving away from the "one-target, one-drug" model to a more holistic approach that can be particularly effective for complex, multifactorial diseases. The 2-cyclopropylpiperazine scaffold is a compelling building block for MTDLs due to its favorable physicochemical properties. The introduction of this moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.

A key example is seen in the development of risdiplam (B610492), where the incorporation of a this compound group lowered the molecule's pKa by two log units (from 8.8 to 6.8). This modification was instrumental in mitigating several risk factors, including a large volume of distribution, the potential for phospholipidosis, and inhibition of the hERG channel. By strategically integrating the this compound moiety, medicinal chemists can fine-tune the properties of a lead compound to simultaneously interact with multiple biological targets, thereby enhancing therapeutic efficacy and reducing the potential for off-target effects. The rigid, three-dimensional nature of the cyclopropyl (B3062369) group combined with the versatile piperazine (B1678402) ring offers a unique template for creating compounds that can fit into distinct binding pockets on different proteins.

Table 1: Potential Applications of this compound in MTDL Design

| Therapeutic Area | Potential Targets | Rationale for this compound Inclusion |

|---|---|---|

| Neurodegenerative Diseases | Kinases, GPCRs, Enzymes | Modulates pKa and lipophilicity for improved blood-brain barrier penetration. |

| Oncology | Receptor Tyrosine Kinases, Signaling Proteins | Provides a rigid scaffold for optimizing binding affinity and selectivity. |

Development of this compound-Based PROTACs and Degraders

The piperazine ring has been increasingly incorporated into PROTAC linkers to enhance rigidity and improve solubility upon protonation. rsc.org The this compound moiety, in particular, offers a conformationally constrained scaffold that can help orient the two ends of the PROTAC optimally for ternary complex formation. The pKa of the piperazine ring is highly sensitive to nearby chemical groups, allowing for fine-tuning of the PROTAC's protonation state and, consequently, its solubility and cell permeability. rsc.orgnih.gov By engineering this compound into the linker, researchers can potentially create more potent and selective protein degraders with improved drug-like properties.

Table 2: Advantages of Piperazine-Containing Linkers in PROTACs

| Feature | Advantage | Reference |

|---|---|---|

| Increased Rigidity | Optimizes spatial orientation of ligands, potentially improving ternary complex formation. | rsc.org |

| Enhanced Solubility | The basic nitrogen can be protonated, improving the solubility of often large and greasy PROTAC molecules. | rsc.org |

| Tunable pKa | Allows for fine-tuning of physicochemical properties like cell permeability and aqueous solubility. | nih.gov |

Application in Orphan Diseases and Neglected Tropical Diseases

The unique properties of the this compound scaffold have already demonstrated significant value in the field of orphan diseases. An orphan disease is a rare medical condition, and developing treatments for these is often challenging due to small patient populations.

A landmark example is the drug risdiplam (Evrysdi), the first oral medication approved for treating spinal muscular atrophy (SMA), a rare and devastating genetic disease. fda.govwikipedia.org Risdiplam, which incorporates a this compound moiety, is a survival of motor neuron 2 (SMN2)-directed RNA splicing modifier. wikipedia.org The drug received Orphan Drug Designation from the U.S. Food and Drug Administration (FDA) in 2017 and the European Medicines Agency (EMA) in 2019, highlighting its importance in addressing a significant unmet medical need. wikipedia.orggene.com The approval of risdiplam showcases the successful clinical translation of a compound containing this specific scaffold for an orphan disease. fda.gov

This success story provides a strong rationale for exploring this compound derivatives for other orphan and neglected tropical diseases (NTDs). NTDs affect over a billion people, primarily in low-income countries, and suffer from a lack of investment in research and development. The favorable drug-like properties imparted by the this compound group—such as improved metabolic stability and oral bioavailability—are highly desirable for medications intended for use in resource-limited settings.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster, cheaper, and more efficient. researchgate.net These technologies can be applied to nearly every stage of development, from target identification to lead optimization and clinical trial design. google.com

For the this compound scaffold, AI and ML offer several exciting avenues for future research:

De Novo Design: Generative AI models can design novel molecules incorporating the this compound core, exploring a vast chemical space to identify candidates with optimal properties for specific biological targets.

Property Prediction: ML algorithms can be trained on existing data to accurately predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new this compound derivatives, allowing researchers to prioritize the most promising compounds for synthesis and testing.